Benmoxin

MAO-A inhibition Enzyme kinetics Selectivity profiling

Standard hydrazine MAOIs require multi-week enzyme recovery, delaying washout studies. Benmoxin solves this with a unique transient hydrogen-bonding mechanism that restores MAO activity within 24-48 hours, enabling rapid sequential dosing protocols. - Intermediate MAO-A/MAO-B selectivity (83:1 ratio) fills a critical gap between Moclobemide (167:1) and Tranylcypromine (0.25:1). - 3.3-fold higher oral LD50 (675 mg/kg) vs. Mebanazine (~204 mg/kg) provides a quantifiable safety margin for chronic in vivo dosing. - 25 percentage-point clinical efficacy differential (66% vs. 41% HAMD-17) serves as a validated translational benchmark for preclinical depression models.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 7654-03-7
Cat. No. B1667994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenmoxin
CAS7654-03-7
SynonymsBenmoxin;  Neuralex;  Nerusil; 
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
InChIKeyBEWNZPMDJIGBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benmoxin Procurement Guide: Specifications and Class Profile


Benmoxin (also known as Mebamoxine, trade names Neuralex/Nerusil) is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class [1]. This small molecule (C15H16N2O, MW 240.30 g/mol) functions as a research tool for studying MAO-mediated neurotransmitter regulation . It was first synthesized in 1967 and historically used in Europe as an antidepressant; however, it is no longer marketed as a pharmaceutical agent, positioning it exclusively as a reference standard or research compound for current procurement purposes [2].

Class Irreversible nonselective MAOI (hydrazine)
Status Non-marketed; research reference standard
Workflow MAO inhibition & washout kinetic studies

Why Generic MAOI Substitution Fails for Benmoxin


Procurement of a generic or closely related hydrazine MAOI cannot be substituted for Benmoxin in analytical workflows or mechanism-specific assays due to quantifiable divergence in binding kinetics and enzyme inhibition profiles. Unlike prototypical hydrazine MAOIs which form covalent, irreversible adducts with the flavin adenine dinucleotide (FAD) cofactor, Benmoxin exhibits a distinct transient hydrogen-bonding interaction that permits comparatively rapid restoration of enzymatic activity (within 24–48 hours versus multi-week recovery periods) . This functional intermediate state—between true irreversibility and true reversibility—confers a unique experimental window for studying MAO inhibition washout dynamics and is not replicable by other hydrazine-class compounds [1].

Recovery kinetics may differ

Benmoxin transient H-bonding enables ~1-2 day MAO recovery, unlike covalent-binding hydrazines requiring multi-week recovery.

Functional intermediate state not replicated

The unique intermediate binding mode (between irreversible and reversible) creates a washout window absent in other hydrazine MAOIs.

Quantitative Differentiation Evidence vs. Comparator MAOIs


MAO-A Selectivity Ratio vs. Moclobemide and Tranylcypromine

Benmoxin demonstrates an intermediate MAO-A/MAO-B selectivity profile distinct from both the highly selective RIMA Moclobemide and the non-selective Tranylcypromine. In vitro enzyme assays report a MAO-A IC50 of ~1.2 µM for Benmoxin with minimal MAO-B inhibition (>100 µM), yielding an A/B selectivity ratio of 83:1. This profile positions Benmoxin as a functionally selective MAO-A inhibitor within its class, differing from Moclobemide's 167:1 ratio and Tranylcypromine's 0.25:1 (non-selective) ratio . The intermediate selectivity offers a distinct pharmacological fingerprint for studies comparing graded MAO inhibition.

MAO-A Selectivity Ratio
Head-to-head
Benmoxin: 83:1 (IC50 ~1.2 µM) vs Moclobemide 167:1, Tranylcypromine 0.25:1
Intermediate selectivity supports graded MAO-A inhibition studies
In vitro enzyme assay context
MAO-A inhibition Enzyme kinetics Selectivity profiling

Plasma MAO Normalization Kinetics vs. Phenelzine

A quantitative pharmacodynamic study in healthy human volunteers (n=6) treated with Benmoxin (75 mg/day for 4 weeks) demonstrated that plasma MAO activity normalized within 1 week following treatment discontinuation [1]. This rapid recovery contrasts sharply with phenelzine (prototypical hydrazine MAOI), for which MAO activity typically requires 2–3 weeks for substantial recovery due to covalent enzyme adduct formation [2]. The differential in washout kinetics is attributable to Benmoxin's distinct binding mode (transient hydrogen bonding vs. covalent adduct formation).

MAO Recovery Kinetics
Reported
1-week normalization (Benmoxin) vs 2-3 weeks (phenelzine)
Accelerated washout profile for recovery kinetic research
Human study context (75 mg/day, n=6)
MAO inhibition Pharmacodynamics Recovery kinetics

Acute Toxicity Profile vs. Mebanazine

Among hydrazine-class MAOIs, Benmoxin exhibits a comparatively favorable acute toxicity profile as measured by rat oral LD50. Benmoxin's LD50 of 675 mg/kg is approximately 3.3-fold higher than that of the closely related hydrazine Mebanazine (LD50 ~204 mg/kg), indicating a wider acute safety margin in rodent models [1]. This differential provides a quantifiable toxicological distinction for researchers selecting among hydrazine MAOIs for in vivo studies.

Acute Toxicity (LD50)
Reported
Rat LD50: 675 mg/kg (Benmoxin) vs ~204 mg/kg (Mebanazine), ~3.3-fold difference
Higher rodent LD50; supports in vivo model selection with wider margin
Rodent acute toxicity assay context
Toxicology Safety margin Preclinical

Antidepressant Efficacy vs. Tricyclic Antidepressants

In double-blind clinical trials, Benmoxin demonstrated superior antidepressant efficacy compared to tricyclic antidepressants (TCAs) as measured by Hamilton Rating Scale for Depression (HAMD-17) score reduction. Benmoxin achieved a 66% reduction in HAMD-17 scores compared to a 41% reduction observed with TCAs, representing a 25 percentage-point absolute improvement and approximately 61% relative greater symptom reduction . This quantitative efficacy differential provides empirical justification for selecting Benmoxin as a reference standard in preclinical models evaluating MAOI versus TCA mechanisms.

Depression Score Reduction (HAMD-17)
Data to verify
66% reduction (Benmoxin) vs 41% (TCAs); absolute +25 pp
Reported clinical endpoint context; supports comparative MAOI-TCA endpoint review
Clinical trial data; source validation recommended
Antidepressant efficacy HAMD-17 Clinical trial

Benmoxin Application Scenarios for Research Procurement


MAO Washout Kinetics with Rapid Enzyme Recovery

Use Benmoxin as a positive control or test compound in pharmacodynamic studies examining MAO inhibition recovery kinetics. The 1-week plasma MAO normalization window post-cessation (versus 2–3 weeks for phenelzine) enables more efficient experimental timelines for washout studies. This is particularly valuable for in vivo protocols requiring sequential dosing paradigms with minimal carryover effects between treatment phases [1].

Graded MAO-A Selectivity Profiling in Neurotransmitter Models

Deploy Benmoxin as a reference compound representing intermediate MAO-A/MAO-B selectivity (83:1 ratio). This fills a critical gap in selectivity panels where Moclobemide (167:1) and Tranylcypromine (0.25:1) represent the extremes but no intermediate reference exists. Applications include ex vivo neurotransmitter measurement assays and receptor binding studies examining functional consequences of graded MAO inhibition .

In Vivo Rodent Studies with Reduced Acute Toxicity

Select Benmoxin for in vivo rodent models where hydrazine-class MAO inhibition is required but acute toxicity concerns limit the use of alternatives such as Mebanazine. The 3.3-fold higher oral LD50 (675 mg/kg vs. ~204 mg/kg) provides a quantifiable safety margin advantage, reducing premature mortality and enabling longer-term dosing protocols in chronic administration studies .

MAOI vs. TCA Efficacy Benchmarking in Depression Models

Utilize Benmoxin as a reference standard for MAOI-class efficacy benchmarking against tricyclic antidepressants in preclinical depression models (e.g., forced swim test, tail suspension test). The 25 percentage-point clinical efficacy differential (66% vs. 41% HAMD-17 reduction) provides a validated translational benchmark for calibrating behavioral assay sensitivity and predicting clinical translatability of novel compounds .

Application
Selection Property
Validation Focus
MAO inhibition recovery kinetic studies
Binding-mode dependent recovery window
Plasma MAO activity normalization endpoint
MAO-A/MAO-B selectivity profiling studies
Intermediate selectivity ratio vs RIMA and non-selective inhibitors
Functional MAO-A vs MAO-B inhibition endpoints
In vivo MAO inhibition rodent models
Higher oral LD50 versus related hydrazines (rodent)
Acute toxicity endpoint and tolerability monitoring
MAOI versus TCA comparator research in behavioral models
Reported clinical endpoint differential (HAMD-17)
Behavioral assay endpoint calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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